2-Amino-3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid
Description
Properties
Molecular Formula |
C11H20N2O4 |
|---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
2-amino-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]propanoic acid |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-5-7(6-13)4-8(12)9(14)15/h7-8H,4-6,12H2,1-3H3,(H,14,15) |
InChI Key |
RLVGYLYSDLDRAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of Boc-Protected Azetidine Intermediates
A key intermediate is 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid or its derivatives. The synthesis often starts from halogenated azetidine precursors or azetidinium salts, followed by protection and functional group transformations.
Halogenated Azetidine Route : Starting from 1-amino-2,3-dibromopropane hydrobromide, treatment with phenyllithium at low temperature (-78 °C) generates an organolithium intermediate. Subsequent reaction with Boc anhydride and lithium bromide in acetonitrile yields Boc-protected azetidine derivatives.
Hydrolysis and Functionalization : Basic hydrolysis of protected azetidine nitriles or esters affords the corresponding carboxylic acids in excellent yields. For example, hydrolysis of compound 22 yields 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid (23).
Oxidation to Azetidinone : Oxidation of 3-hydroxyazetidine-1-carboxylic acid derivatives using DMSO and triethylamine in dichloromethane can produce 1-tert-butyloxycarbonyl-3-azetidinone, a key intermediate for further elaboration. However, this method may generate impurities and uses less environmentally friendly solvents.
Alkylation to Introduce the Propanoic Acid Side Chain
The azetidine nitrogen protected with Boc is alkylated with α-halo carboxylic acid derivatives (e.g., ethyl 2-bromopropanoate) in the presence of bases such as triethylamine in dichloromethane at room temperature. This reaction yields ethyl 2-[3-(N-Boc-amino)azetidin-1-yl]propanoate with moderate yields (~44%).
Alternative alkylation methods involve the reaction of N-Boc-azetidinyl compounds with α-bromoesters or α-halo acids under mild conditions, sometimes using potassium carbonate or other bases to improve selectivity and yield.
Catalytic Hydrogenation and Reductive Amination
Catalytic hydrogenation using Pd/C or Pt catalysts under hydrogen atmosphere can be employed to reduce imines or other intermediates to the target amino acid derivatives.
Reductive amination of N-Boc-amino aldehydes with amino acid esters in the presence of sodium cyanoborohydride and acetic acid in methanol has been reported to give chiral glycine ester derivatives with good yields (~68%).
Cyclization and Final Steps
Cyclization reactions involving ammonium salts and suitable precursors can form the azetidine ring with Boc protection, facilitating the synthesis of the target compound with relatively high yield and scalability for industrial production.
The final compound, 2-Amino-3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid, is typically isolated by standard purification techniques such as crystallization or chromatography.
Comparative Data Table of Key Preparation Steps
Research Findings and Optimization Notes
The alkylation step is sensitive to reaction conditions; use of triethylamine and controlled temperature improves selectivity and yield.
The Boc protection is crucial for stability and handling of azetidine intermediates.
Catalytic hydrogenation offers a mild and efficient route for reductive amination, preserving stereochemistry.
Oxidation methods to form azetidinone intermediates require careful control to minimize impurities and environmental impact.
Recent patents emphasize cyclization methods with ammonium salts as industrially viable routes with better yields and simpler operations compared to traditional oxidation methods.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the Boc-protected amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-Amino-3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid involves its interaction with specific molecular targets and pathways. The Boc group protects the amino group during chemical reactions, allowing for selective modifications at other sites. Upon deprotection, the free amino group can participate in various biochemical processes, potentially interacting with enzymes, receptors, or other biomolecules .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of 2-amino-3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid with structurally related compounds:
Key Observations :
Research Findings and Challenges
- Metabolic Stability : Azetidine-containing peptides demonstrate slower hepatic clearance compared to piperidine analogs in preclinical models, attributed to reduced cytochrome P450 interactions .
- Synthetic Accessibility : The strained azetidine ring poses challenges in large-scale synthesis, requiring specialized catalysts (e.g., palladium-mediated cross-coupling) to avoid ring-opening side reactions .
- Chiral Purity : The (R)-configured phenyl analog (CAS 7176385) highlights the importance of stereochemistry in optimizing binding affinity, with enantiomeric impurities ≥3% leading to reduced efficacy .
Biological Activity
2-Amino-3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid (CAS Number: 1779475-01-2) is a synthetic amino acid derivative that has garnered attention in biochemical research due to its structural properties and potential biological activities. This compound features an azetidine ring, which is known to influence its interaction with biological systems.
The chemical formula for this compound is CHNO, with a molecular weight of 244.29 g/mol. Its structure includes a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups during reactions.
| Property | Value |
|---|---|
| CAS Number | 1779475-01-2 |
| Molecular Formula | CHNO |
| Molecular Weight | 244.29 g/mol |
| IUPAC Name | 2-amino-3-(1-(tert-butoxycarbonyl)azetidin-3-yl)propanoic acid |
Biological Activity Overview
The biological activity of this compound primarily revolves around its role as a potential building block in peptide synthesis and its interactions with various biological pathways. Research indicates that compounds with similar structures exhibit diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects.
The azetidine ring structure may enhance the compound's ability to interact with specific receptors or enzymes, influencing various metabolic pathways. The presence of the amino group allows for hydrogen bonding, potentially facilitating interactions with biological macromolecules such as proteins and nucleic acids.
Case Studies and Research Findings
-
Antimicrobial Activity :
Preliminary studies have shown that compounds containing azetidine structures exhibit antimicrobial properties. A study demonstrated that derivatives of azetidine could inhibit the growth of certain bacterial strains, suggesting that this compound may possess similar activity . -
Neuroprotective Effects :
Research into related compounds has indicated potential neuroprotective effects, particularly in models of neurodegenerative diseases. For instance, studies on azetidine derivatives have shown a capacity to reduce oxidative stress markers in neuronal cells, which could be relevant for therapeutic applications . -
Peptide Synthesis :
The Boc protecting group in this compound makes it suitable for use in solid-phase peptide synthesis. Its incorporation into peptides can enhance stability and bioavailability, which is crucial for developing peptide-based therapeutics .
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Molecular Weight | Biological Activity |
|---|---|---|---|
| 2-Amino-3-{1-[tert-butoxy]carbonyl}azetidin-3-yl propanoic acid | 1779475-01-2 | 244.29 g/mol | Potential antimicrobial, neuroprotective |
| L-Thiazolidine-4-carboxylic acid | Not available | Varies | Antioxidant, cysteine storage |
| 2-Methyl thiazolidine-4-carboxylic acid | Not available | Varies | Enhances growth in trophozoites |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
